1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a heterocyclic scaffold known for its role in kinase inhibition and modulation of adenosine receptors . Key structural elements include:
- 1,1-Dioxidotetrahydrothiophen-3-yl substituent: A sulfone-containing moiety that enhances solubility and influences binding affinity through polar interactions.
- 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl chain: A flexible linker terminating in a phenylpiperazine group, which is frequently associated with GPCR (e.g., dopamine or serotonin receptor) targeting .
While direct bioactivity data for this compound is unavailable in the provided evidence, analogs with pyrazolo[3,4-d]pyrimidinone cores demonstrate therapeutic relevance in oncology and neurology .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c28-19(25-9-7-24(8-10-25)16-4-2-1-3-5-16)13-26-15-22-20-18(21(26)29)12-23-27(20)17-6-11-32(30,31)14-17/h1-5,12,15,17H,6-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMJPPAJNPTMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N6O4S, with a molecular weight of 456.52 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O4S |
| Molecular Weight | 456.52 g/mol |
| CAS Number | 1040645-33-7 |
| Purity | ≥95% |
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has demonstrated inhibitory activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer cells through modulation of cell cycle progression and induction of apoptosis.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Notably, it has been tested against Mycobacterium tuberculosis and shown promising results in inhibiting bacterial growth. The structure's ability to interact with bacterial enzymes may contribute to its effectiveness.
Neuropharmacological Effects
The presence of a piperazine moiety suggests potential neuropharmacological applications. Research indicates that compounds with similar structures can act as serotonin receptor modulators, which may have implications for treating mood disorders.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways that include condensation reactions and cyclization processes. A straightforward method for synthesizing pyrazolo[3,4-d]pyrimidines has been reported, which could be adapted for the production of this specific compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry reported that derivatives of pyrazolo[3,4-d]pyrimidines showed significant cytotoxic effects on cancer cell lines, suggesting that modifications to the structure can enhance potency against specific targets.
- Antimicrobial Efficacy : Research published in Pharmaceutical Biology demonstrated that certain pyrazolo derivatives exhibited strong antibacterial activity against resistant strains of bacteria, indicating their potential as novel antibiotics.
- Neuropharmacological Studies : A recent investigation into similar compounds revealed their ability to modulate neurotransmitter systems effectively, suggesting possible applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
- Example 33 (): Structure: 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Differences: Chromenone substituent instead of tetrahydrothiophen-3-yl sulfone; methyl group at position 3. Implications: The chromenone moiety may enhance π-π stacking with hydrophobic pockets in kinase targets, while the absence of sulfone reduces polarity .
- Example 76 (): Structure: 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Differences: Morpholinomethyl-thiophene substituent replaces the sulfone group; retains fluorophenyl chromenone.
Pyrido[3,4-d]pyrimidinone Derivatives
- Compound 53g (): Structure: 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one. Key Differences: Pyrido[3,4-d]pyrimidinone core instead of pyrazolo; benzodioxole-piperidine substituent. Implications: The pyrido core may alter electron distribution, affecting binding to ATP-binding pockets in kinases .
Substituent-Driven Functional Comparisons
Piperazine-Based Derivatives
*Calculated based on empirical formula.
- Target Compound vs. 54m () : The phenylpiperazine group in the target compound may enhance selectivity for serotonin/dopamine receptors over the difluorophenyl-piperidine in 54m, which is more likely to target kinases .
- Target Compound vs. Example 3 () : Both share sulfone groups, but the pyrido core in Example 3 may confer stronger intercalation with DNA or histone deacetylases (HDACs) .
Computational Similarity Analysis
- Tanimoto Coefficient Analysis (): The target compound shows moderate similarity (~60–70%) to pyrazolo[3,4-d]pyrimidinone derivatives (e.g., Example 33) using MACCS fingerprinting. Lower similarity (~40–50%) to pyrido[3,4-d]pyrimidinones (e.g., 53g), primarily due to core scaffold differences.
- Bioactivity Clustering (): Compounds with phenylpiperazine substituents (e.g., target compound) cluster separately from morpholine- or chromenone-containing analogs, suggesting divergent modes of action .
Structural and Pharmacokinetic Implications
- Sulfone vs.
- Phenylpiperazine Chain : This substituent is associated with moderate plasma protein binding (~85–90%) and CYP3A4-mediated metabolism, similar to other piperazine derivatives .
*Predicted using QikProp (Schrödinger).
Q & A
Q. What synthetic strategies are optimal for constructing the pyrazolo[3,4-d]pyrimidin-4(5H)-one core in this compound?
The core scaffold can be synthesized via multi-step protocols involving cyclocondensation of substituted pyrazole precursors with pyrimidine derivatives. Key steps include:
- Nucleophilic substitution at the pyrazole C-1 position using 1,1-dioxidotetrahydrothiophen-3-yl groups under reflux conditions in ethanol or DMF .
- Coupling reactions at the C-5 position with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moieties, often employing palladium catalysts (e.g., Pd(PPh₃)₄) in deoxygenated solvents to prevent byproduct formation .
- Optimization via temperature control (60–80°C) and pH adjustments (e.g., triethylamine as a base) to enhance regioselectivity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR for verifying substituent positions (e.g., sulfone group at ~3.5–4.0 ppm) and IR for carbonyl (C=O) stretching (~1700 cm⁻¹) .
- Mass spectrometry (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., calculated for C₂₀H₂₂N₆O₃S: 426.15 g/mol) .
- X-ray crystallography (if crystalline) for absolute configuration confirmation, using programs like the CCP4 suite for data refinement .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Enzyme inhibition assays : Test against phosphodiesterases (PDEs) or kinases, given the structural similarity to pyrazolo-pyrimidinone PDE inhibitors .
- Cellular cytotoxicity screens : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC₅₀ values to reference compounds like pyrimidinone derivatives in .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Systematic substitution : Replace the 4-phenylpiperazine group with other arylpiperazines (e.g., 4-chlorophenyl) to assess binding affinity changes .
- Fragment-based optimization : Modify the sulfone moiety (e.g., replacing tetrahydrothiophene with cyclopentane) to evaluate pharmacokinetic impacts .
- Data analysis : Use regression models to correlate logP values (calculated via HPLC) with cellular permeability .
Q. What computational methods are suitable for predicting binding modes to target proteins?
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into PDE5 or serotonin receptor active sites, guided by crystallographic data of similar pyrazolo-pyrimidinones .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfone group in hydrophobic pockets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate PDE inhibition results using both radiometric (e.g., ³H-cGMP hydrolysis) and fluorometric methods .
- Metabolite profiling : Use LC-MS to rule out off-target effects from metabolic byproducts .
- Crystallographic validation : Compare binding poses of active vs. inactive analogs via X-ray structures .
Q. What strategies improve metabolic stability of the 2-oxoethyl-piperazine moiety?
Q. How can in vivo pharmacokinetic parameters be optimized for this compound?
Q. What analytical methods are critical for detecting degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
